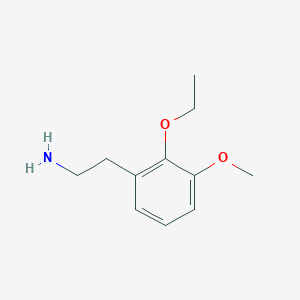

(2-Ethoxy-3-methoxy-benzyl)-methyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-3-methoxy-benzyl)-methyl-amine (EMBM) is an organic compound used in various scientific experiments, research studies, and clinical trials. It is a colorless liquid with a boiling point of 99.6°C and a density of 1.039 g/mL. EMBM is a versatile compound with a wide range of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Pharmacological Activities

(2-Ethoxy-3-methoxy-benzyl)-methyl-amine and its derivatives have been investigated in various scientific studies for their synthesis methods and potential pharmacological activities:

- Anticoccidial and Antimicrobial Activity: A study by Georgiadis (1976) explored the Michael type addition of an amine to create compounds with significant anticoccidial and antimicrobial activity.

- Synthetic Studies for Agelasine Analogs: Research by Roggen and Gundersen (2008) focused on synthetic studies of N-Methoxy-9-methyl-9H-purin-6-amines, highlighting the versatility of these compounds in chemical synthesis.

- Analgesic Activity: A paper by Rádl et al. (2000) described the synthesis of 1-Benzofurans and 1-Benzothiophenes derivatives showing considerable analgesic activity.

- Hydrogenation of Imines: Åberg, Samec, and Bäckvall (2006) investigated the hydrogenation of imines, including [1-(4-methoxy-phenyl)-ethylidene]-methyl-amine, providing insights into the ionic mechanism of these reactions.

- Synthesis of Ureido Sugars: A study by Piekarska-Bartoszewicz and Tcmeriusz (1993) demonstrated the synthesis of new ureido sugars, showing the applicability of amines in carbohydrate chemistry.

Synthesis and Chemical Properties

Several studies have also explored the synthesis and chemical properties of compounds related to (2-Ethoxy-3-methoxy-benzyl)-methyl-amine:

- Synthesis of Acyl Thiourea Derivatives: Haribabu et al. (2015) synthesized biologically active acyl thiourea compounds using primary amines, including benzyl amine.

- Solid Phase Organic Synthesis: Swayze (1997) explored secondary amide-based linkers for solid phase organic synthesis, emphasizing the utility of benzaldehyde derivatives and their reactions with primary amines.

- Reactions with Nucleophiles: Tsumori, Minato, and Kobayashi (1973) studied the reactions of methoxysulfonium ion with various nucleophiles, including benzylethylphenylamine.

Miscellaneous Applications

Other studies have demonstrated the diverse applications of related compounds in various fields:

- Corrosion Inhibition: Ashassi-Sorkhabi et al. (2006) investigated Schiff bases as inhibitors for aluminum corrosion in hydrochloric acid solution.

- Synthesis of Benzoxazine Derivatives: Rudyanto et al. (2014) focused on the synthesis of 1,3-benzoxazine and aminomethyl compounds from eugenol for studying their biological activity.

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-ethoxy-3-methoxyphenyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-14-11-9(8-12-2)6-5-7-10(11)13-3/h5-7,12H,4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIYABYASXZLFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxy-3-methoxyphenyl)-N-methylmethanamine | |

CAS RN |

709649-59-2 |

Source

|

| Record name | (2-Ethoxy-3-methoxybenzyl)methylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709649-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Diethylamino-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B494630.png)

![1-(3-chloro-4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B494631.png)

![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-phenylmethanone](/img/structure/B494632.png)

![3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide](/img/structure/B494633.png)

![3,4-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B494635.png)

![3-Methylsulfanyl-6-pyridin-3-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B494640.png)

![N-(2-furylmethyl)-4-[(2-naphthyloxy)methyl]benzamide](/img/structure/B494641.png)

![4-Ethyl-5-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxamide](/img/structure/B494643.png)

![4-[(4,6-Dimethylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B494646.png)

![2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B494647.png)

![N-cyclohexyl-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B494648.png)

![3-(1,3-Thiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B494649.png)